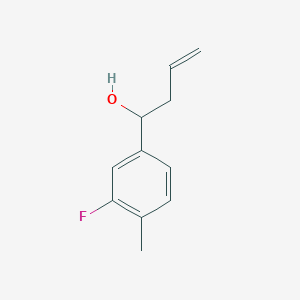

4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol

Description

Significance of Organofluorine Chemistry in Advanced Synthetic Design

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical research. nih.govresearchgate.net The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net Fluorine's unique characteristics—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—are responsible for these profound effects. researchgate.netnih.gov

In medicinal chemistry, introducing fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative degradation, thereby increasing its half-life. researchgate.netchemicalbook.com Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, which affects its absorption, distribution, and transport across biological membranes. researchgate.netorganic-chemistry.org It can also influence the acidity (pKa) of nearby functional groups, which can lead to stronger binding interactions with biological targets like enzymes. chemicalbook.com An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs, underscoring the impact of organofluorine chemistry on drug discovery and development. nih.gov The development of advanced materials also benefits from fluorination, which can impart desirable properties such as thermal stability and oil and water repellency. nih.gov

The Role of Allylic Alcohol Derivatives as Versatile Intermediates in Complex Molecule Synthesis

Allylic alcohols are highly valuable building blocks in organic synthesis due to the presence of two reactive functional groups: a hydroxyl group and an adjacent carbon-carbon double bond. pharmtech.comtandfonline.com This structure allows for a wide array of chemical transformations, making them versatile intermediates for the construction of more complex molecules. pharmtech.comcnreagent.com They can undergo reactions such as oxidation, reduction, epoxidation, and various coupling reactions. google.com

Fluorinated allylic alcohols, which combine the reactivity of the allylic alcohol moiety with the unique properties imparted by fluorine, are particularly important structural motifs in synthetic and pharmaceutical chemistry. quora.comnih.gov These compounds serve as key intermediates in the synthesis of a variety of biologically active molecules. quora.comnih.gov The development of methods for the direct substitution and functionalization of allylic alcohols continues to be an active area of research, aiming to provide efficient pathways to complex molecular architectures. google.comrsc.org For instance, transition metal complexes can catalyze the isomerization of allylic alcohols into carbonyl compounds, effectively making them latent enolate equivalents. cnreagent.com

Structural Attributes and Intrinsic Synthetic Challenges Associated with 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol

Structural Attributes

This compound is a chiral secondary allylic alcohol. Its structure consists of a four-carbon butenol (B1619263) chain with a terminal double bond (between C1 and C2) and a hydroxyl group at C4. The C4 carbon, which is a stereocenter, is also bonded to a 3-fluoro-4-methylphenyl group. The presence of the fluorine atom ortho to the methyl group on the phenyl ring introduces specific electronic and steric features that influence the molecule's reactivity and properties.

Specific experimental data for this compound is not widely available in published literature. The table below includes calculated properties and, for comparison, experimental data for the non-fluorinated analogue, 4-Phenyl-1-buten-4-ol.

| Property | Value (this compound) | Value (4-Phenyl-1-buten-4-ol) |

| CAS Number | 842123-82-4 | 936-58-3 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₃FO | C₁₀H₁₂O sigmaaldrich.com |

| Molecular Weight | 180.22 g/mol | 148.20 g/mol sigmaaldrich.com |

| Boiling Point | Data not available | 234 °C sigmaaldrich.com |

| Density | Data not available | 0.992 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Data not available | n20/D 1.53 sigmaaldrich.com |

Intrinsic Synthetic Challenges

The synthesis of this compound presents several challenges inherent to organofluorine chemistry and the stereoselective synthesis of chiral alcohols.

A plausible synthetic route involves the nucleophilic addition of an allyl organometallic reagent, such as allylmagnesium bromide, to the corresponding aldehyde, 3-fluoro-4-methylbenzaldehyde (B1272653). This approach, while straightforward in concept, encompasses several difficulties:

Synthesis of the Fluorinated Precursor: The preparation of the 3-fluoro-4-methylbenzaldehyde precursor itself can be challenging. Introducing a single fluorine atom at a specific position on an aromatic ring (regioselectivity) often requires multi-step syntheses and specialized fluorinating agents.

Stereocontrol: The addition of the allyl nucleophile to the aldehyde creates a chiral center at C4. Achieving high enantioselectivity to produce a single enantiomer of the alcohol, rather than a racemic mixture, typically requires the use of chiral catalysts or auxiliaries, which can add complexity and cost to the synthesis.

Challenges in Fluorine Chemistry: The direct dehydroxyfluorination of a non-fluorinated allylic alcohol precursor is an alternative strategy, but it is fraught with difficulty. researchgate.net Such reactions often proceed through carbocation intermediates, which can lead to a loss of stereochemical control and the formation of multiple regioisomers (i.e., allylic rearrangement products). researchgate.net Furthermore, the basicity of many fluoride (B91410) sources can cause side reactions, and developing practical, functional-group-tolerant carbon-fluorine bond-forming reactions remains a significant challenge in organic synthesis. researchgate.netpharmtech.com

Purification and Stability: The presence of the fluorine atom can affect the molecule's polarity and volatility, potentially complicating purification processes like chromatography and distillation. Additionally, allylic alcohols can be sensitive to acidic conditions, which may lead to dehydration or rearrangement.

Overcoming these challenges requires careful selection of synthetic routes, reagents, and reaction conditions to control regioselectivity and stereoselectivity while managing the unique reactivity of the fluorinated aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11,13H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRVXWMJSBTSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC=C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Fluoro 4 Methylphenyl 1 Buten 4 Ol and Analogous Chiral Fluorinated Allylic Systems

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic analysis of 4-(3-fluoro-4-methylphenyl)-1-buten-4-ol reveals several logical bond disconnections that inform potential forward synthetic strategies. The primary disconnection is the carbon-carbon bond between the carbinol carbon and the aromatic ring, or the bond adjacent to the hydroxyl group.

Primary Disconnections:

C-C Bond Disconnection (A): This disconnection breaks the bond between the stereocenter and the allyl group, leading to a 3-fluoro-4-methylbenzaldehyde (B1272653) precursor and an allyl nucleophile. This is a common and effective strategy, as it allows for the introduction of the allyl group in a controlled manner.

C-C Bond Disconnection (B): This approach severs the bond between the stereocenter and the fluoro-methylphenyl group. This suggests a reaction between an allyl epoxide or a related electrophile and a 3-fluoro-4-methylphenyl organometallic reagent.

C=C Bond Functionalization (C): A third strategy involves the late-stage introduction of the double bond, for instance, through the elimination of a suitable leaving group from a saturated precursor.

These disconnections form the basis for the total synthesis approaches discussed in the following sections.

Total Synthesis Approaches Targeting the Core Structure

The construction of the this compound core structure can be achieved through various synthetic methods. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Stereoselective Carbon-Carbon Bond Formations (e.g., Allylation, Alkynylation, Aldol (B89426) Additions)

The formation of the carbon-carbon bond between the aromatic ring and the butenol (B1619263) side chain is a critical step in the synthesis. Several reliable methods are available for this transformation.

Allylation Reactions: The most direct route to this compound involves the allylation of 3-fluoro-4-methylbenzaldehyde. This can be accomplished using various allylating agents, such as allylmagnesium bromide or allyltributyltin. The Grignard reaction, for instance, provides a straightforward synthesis of the racemic product. The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling, offers a milder alternative with high chemoselectivity, making it suitable for complex substrates. wikipedia.orgnumberanalytics.com

Alkynylation followed by Reduction: An alternative two-step approach involves the alkynylation of 3-fluoro-4-methylbenzaldehyde with a propargyl Grignard or a similar reagent to form a propargylic alcohol. Subsequent partial reduction of the alkyne to an alkene, for example, using Lindlar's catalyst, would yield the desired allylic alcohol. This method allows for the stereoselective formation of either the (E)- or (Z)-alkene, depending on the choice of reduction conditions.

Aldol Addition and Subsequent Manipulation: An aldol addition of an appropriate enolate to 3-fluoro-4-methylbenzaldehyde could also be envisioned. The resulting β-hydroxy ketone could then be converted to the target allylic alcohol through a sequence of reduction and elimination reactions.

Functionalization Strategies for the Fluoro-Methylphenyl Moiety

The 3-fluoro-4-methylphenyl moiety is a key component of the target molecule. Its synthesis typically starts from commercially available precursors. 3-Fluoro-4-methylbenzaldehyde is a readily available starting material. nih.govsigmaaldrich.com Should a custom synthesis be required, several methods for the introduction of fluorine and methyl groups onto an aromatic ring are well-established in organic chemistry. These include electrophilic aromatic substitution, Sandmeyer-type reactions for the introduction of the fluoro group, and Friedel-Crafts alkylation for the methyl group.

Selective Introduction and Elaboration of the Allylic Alcohol Functionality

The allylic alcohol functionality can be introduced through the direct addition of an allyl nucleophile to an aldehyde, as discussed above. Alternatively, it can be formed through the reduction of an enone precursor, such as 4-(3-fluoro-4-methylphenyl)but-3-en-2-one. Stereoselective reducing agents, such as those used in the Luche reduction, can provide control over the stereochemistry of the resulting alcohol.

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of enantiomerically pure this compound requires the use of asymmetric synthetic methods.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral allylic alcohols. rsc.org

Catalytic Asymmetric Allylation: The allylation of 3-fluoro-4-methylbenzaldehyde can be rendered enantioselective by using a chiral catalyst. A variety of catalytic systems have been developed for this purpose, including those based on chiral boronates, silanes, and transition metal complexes. For example, the use of a chiral ligand in conjunction with a Lewis acid can promote the facial-selective addition of an allyl nucleophile to the aldehyde.

Asymmetric Transfer Hydrogenation: The enantioselective reduction of a prochiral enone, 4-(3-fluoro-4-methylphenyl)but-3-en-2-one, can be achieved using asymmetric transfer hydrogenation. This method employs a chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand, to deliver a hydride to one face of the ketone, leading to the formation of one enantiomer of the allylic alcohol in excess.

The following table summarizes some of the key synthetic strategies and their potential outcomes:

| Synthetic Strategy | Key Reagents/Reaction | Stereochemical Control | Advantages | Disadvantages |

| Grignard Allylation | 3-Fluoro-4-methylbenzaldehyde, Allylmagnesium bromide | Racemic | Simple, high yield | No stereocontrol |

| Nozaki-Hiyama-Kishi | 3-Fluoro-4-methylbenzaldehyde, Allyl halide, CrCl2/NiCl2 | Racemic (can be made asymmetric) | Mild, high chemoselectivity | Stoichiometric chromium |

| Alkynylation/Reduction | 3-Fluoro-4-methylbenzaldehyde, Propargyl Grignard, Lindlar's catalyst | (Z)-alkene selective | Access to different alkene isomers | Two-step process |

| Asymmetric Allylation | 3-Fluoro-4-methylbenzaldehyde, Allylboronate, Chiral catalyst | Enantioselective | High enantioselectivity | Catalyst synthesis can be complex |

| Asymmetric Reduction | 4-(3-Fluoro-4-methylphenyl)but-3-en-2-one, Chiral reducing agent | Enantioselective | High enantioselectivity | Requires synthesis of enone precursor |

Chiral Auxiliary and Chiral Pool Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of this compound, a chiral auxiliary could be appended to the precursor ketone or the allylating agent. For instance, 3-fluoro-4-methylacetophenone could be converted to a chiral enamine or enolate using a chiral amine, which would then react with an allyl halide. The diastereoselectivity of this reaction is controlled by the chiral auxiliary, and subsequent removal of the auxiliary yields the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylations. nih.gov

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. While a direct application of a chiral pool starting material for the total synthesis of this compound might be complex, components from the chiral pool can be used to synthesize chiral ligands for transition metal catalysts or to create chiral auxiliaries.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Enantiopurification

Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov To obtain enantiomerically enriched this compound, a racemic mixture of this alcohol can be subjected to a reaction, such as an acylation, catalyzed by a chiral catalyst (often an enzyme like lipase). nih.govorganic-chemistry.org One enantiomer will react faster, leaving the unreacted enantiomer in high enantiomeric excess. A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. organic-chemistry.org

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution. nih.govorganic-chemistry.org In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. nih.gov This is often achieved by combining an enzymatic resolution with a metal-based racemization catalyst. For this compound, a DKR process could involve the lipase-catalyzed acylation of one enantiomer, while a ruthenium catalyst simultaneously racemizes the remaining alcohol. organic-chemistry.org

Table 3: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution for a Racemic Allylic Alcohol (Note: Data is illustrative of typical results for analogous systems)

| Method | Catalyst System | Product | Max. Yield (%) | Typical ee (%) | Reference |

| Kinetic Resolution | Lipase | (R)-Allylic Acetate (B1210297) | 50 | >99 | nih.gov |

| Dynamic Kinetic Resolution | Lipase + Ru Catalyst | (R)-Allylic Acetate | 100 | >99 | nih.govorganic-chemistry.org |

Development of Efficient and Sustainable Synthetic Protocols

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.org For the synthesis of this compound, a one-pot procedure could involve the in-situ generation of an organometallic allylating reagent from an allyl halide, followed by the asymmetric addition to 3-fluoro-4-methylacetophenone in the presence of a chiral catalyst. Such an approach streamlines the synthetic process and minimizes handling of potentially sensitive intermediates. rsc.org

Another one-pot strategy could combine the synthesis of the precursor ketone with the subsequent asymmetric allylation. For instance, a Friedel-Crafts acylation of 2-fluorotoluene (B1218778) could be followed directly by an in-situ asymmetric allylation, although careful control of reaction conditions would be crucial to avoid side reactions.

Catalyst Development and Optimization for Enhanced Yield and Selectivity

The performance of catalytic asymmetric reactions is highly dependent on the structure of the catalyst. Continuous research is focused on the development of new catalysts and the optimization of existing ones to improve yield, enantioselectivity, and substrate scope. For the synthesis of this compound, catalyst development efforts would focus on several key areas:

Ligand Design: For transition metal catalysts, the chiral ligand is paramount in determining enantioselectivity. The electronic and steric properties of the ligand can be fine-tuned to create a chiral pocket around the metal center that favors the formation of one enantiomer. The incorporation of fluorine atoms into the ligand structure itself can also influence the catalyst's reactivity and selectivity. acs.org

Catalyst Immobilization: Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse, contributing to more sustainable processes.

Understanding Reaction Mechanisms: Detailed mechanistic studies, often aided by computational chemistry, provide insights into the factors that control enantioselectivity. This knowledge enables the rational design of more effective catalysts.

Optimization of reaction parameters such as solvent, temperature, pressure, and the nature of additives is also crucial for maximizing the efficiency and selectivity of any catalytic process.

Chemical Reactivity and Mechanistic Investigations of 4 3 Fluoro 4 Methylphenyl 1 Buten 4 Ol

Transformations Involving the Allylic Alcohol Functional Group

The allylic alcohol moiety is the central hub of reactivity in 4-(3-fluoro-4-methylphenyl)-1-buten-4-ol, participating in a wide array of transformations ranging from additions to the double bond to reactions at the hydroxyl-bearing carbon.

Regio- and Stereoselective Electrophilic Additions to the Alkene Moiety (e.g., Epoxidation, Dihydroxylation)

Electrophilic additions to the terminal alkene are significantly influenced by the adjacent stereogenic carbinol center, which can direct the approach of electrophiles.

Epoxidation: The epoxidation of allylic alcohols can be directed by the hydroxyl group. When using reagents like meta-chloroperoxybenzoic acid (m-CPBA), the reaction often proceeds with facial selectivity due to hydrogen bonding between the alcohol and the peroxyacid, which delivers the oxygen atom to the syn face of the double bond relative to the hydroxyl group. For this compound, this would lead to the formation of a specific diastereomer of the corresponding epoxide. In contrast, transition-metal-catalyzed epoxidations, such as the Sharpless epoxidation, can provide high stereoselectivity, yielding either enantiomer of the epoxide depending on the chiral ligand used. Peptide-based catalysts have also been developed that show high regioselectivity for the terminal double bond in polyenes, a principle applicable here. nih.gov

Dihydroxylation: The dihydroxylation of the alkene can be achieved with reagents like osmium tetroxide (OsO₄). Similar to epoxidation, the allylic hydroxyl group can direct the stereochemical outcome. The use of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) typically results in syn-dihydroxylation. wikipedia.org The stereoselectivity can be enhanced by using specific ligands or solvent conditions. ox.ac.ukthieme-connect.com For secondary allylic alcohols, molybdenum-catalyzed methods using hydrogen peroxide can achieve anti-dihydroxylation with excellent diastereocontrol, proceeding through an initial epoxidation followed by regioselective hydrolysis. organic-chemistry.org

Table 1: Representative Electrophilic Addition Reactions and Expected Products This table illustrates the expected outcomes for the electrophilic addition to this compound based on established methodologies for analogous allylic alcohols.

| Reaction | Reagents | Expected Major Product | Key Feature |

|---|---|---|---|

| Epoxidation | m-CPBA | (2S,3R)- or (2R,3S)-2-((3-fluoro-4-methylphenyl)(hydroxy)methyl)oxirane | Syn-directing effect of the hydroxyl group. |

| Asymmetric Epoxidation | Ti(O-iPr)₄, (+)-DET, t-BuOOH | Enantiomerically enriched epoxide | High enantioselectivity controlled by chiral ligand. |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | 4-(3-fluoro-4-methylphenyl)butane-1,2,4-triol (Syn diastereomer) | Syn-addition across the double bond. |

| Anti-Dihydroxylation | Mo-catalyst, H₂O₂ | 4-(3-fluoro-4-methylphenyl)butane-1,2,4-triol (Anti diastereomer) | Anti-selective addition via epoxidation/hydrolysis. organic-chemistry.org |

Nucleophilic Substitution Reactions at the C4 Stereocenter

The C4 position is both allylic and benzylic, which significantly stabilizes carbocationic intermediates, making it highly susceptible to nucleophilic substitution reactions.

The competition between SN1, SN2, and related pathways is governed by the reaction conditions, including the nature of the nucleophile, solvent, and leaving group. libretexts.orgyoutube.com

SN1 Pathway : Due to the resonance stabilization of the carbocation intermediate by both the adjacent phenyl ring and the double bond, the SN1 mechanism is highly favored, particularly under solvolytic conditions with weak nucleophiles (e.g., water, alcohols) and in polar protic solvents. lscollege.ac.inreddit.com Protonation of the hydroxyl group converts it into a good leaving group (H₂O), facilitating carbocation formation. This pathway typically leads to a racemic or near-racemic mixture of products if the starting material is chiral.

SN2 Pathway : An SN2 reaction is possible with strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻) in polar aprotic solvents. studentdoctor.net This pathway would proceed with an inversion of stereochemistry at the C4 center. However, the SN1 pathway often competes or dominates due to the stability of the carbocation. youtube.com

SNi Pathway : The SNi (Substitution Nucleophilic internal) mechanism can occur when the hydroxyl group is converted into a leaving group with an internal nucleophile, such as when using thionyl chloride (SOCl₂) to form an alkyl chloride. This pathway often proceeds with retention of configuration.

A key feature of nucleophilic substitution in allylic systems is the potential for allylic rearrangement, where the nucleophile attacks the C2 carbon (the γ-position) of the allyl system, accompanied by a shift of the double bond. wikipedia.org This leads to the formation of a constitutional isomer.

SN1' Mechanism : When the reaction proceeds via the SN1 pathway, the intermediate is a resonance-stabilized allylic carbocation with positive charge distributed between C4 and C2. The nucleophile can attack at either position, leading to a mixture of the direct substitution product (SN1) and the rearranged product (SN1'). lscollege.ac.in The product ratio depends on steric and electronic factors. For this compound, attack at C2 would yield 2-(3-fluoro-4-methylphenyl)-3-buten-1-ol.

SN2' Mechanism : With certain nucleophiles, particularly bulky ones or organocuprates, a concerted SN2' reaction can occur. wikipedia.org The nucleophile attacks the C2 position, and the leaving group departs from C4 in a single step. This mechanism is often favored when direct SN2 attack at the C4 position is sterically hindered. lscollege.ac.in

Table 2: Mechanistic Pathways in Nucleophilic Substitution This table outlines the expected outcomes for nucleophilic substitution on this compound, assuming prior conversion of the -OH group to a good leaving group (e.g., -OTs, -Br).

| Mechanism | Conditions | Stereochemistry at C4 | Rearrangement | Typical Product(s) |

|---|---|---|---|---|

| SN1 | Weak nucleophile (H₂O, ROH), polar protic solvent | Racemization | Possible (SN1') | Mixture of direct and rearranged products |

| SN2 | Strong nucleophile (NaCN), polar aprotic solvent | Inversion | Minor (unless SN2' is favored) | Direct substitution product |

| SN1' / SN2' | Specific nucleophiles (e.g., organocuprates), sterically hindered substrate | N/A (attack at C2) | Dominant | Rearranged product (allylic transposition) |

| SNi | SOCl₂, neat or with non-coordinating solvent | Retention | Possible (SNi') | Direct substitution product |

Oxidation and Reduction Processes of the Hydroxyl Group

Oxidation: The secondary allylic and benzylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 4-(3-fluoro-4-methylphenyl)-1-buten-4-one. This transformation is readily achieved with a variety of oxidizing agents.

Manganese Dioxide (MnO₂) : Activated MnO₂ is a classic and highly selective reagent for the oxidation of allylic and benzylic alcohols, often providing high yields under mild, heterogeneous conditions. jove.com

Palladium Catalysis : Palladium(II) acetate (B1210297) in DMSO with oxygen as the terminal oxidant provides an efficient method for this oxidation. acs.org

Manganese(III) Acetate/DDQ : A catalytic system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with Mn(OAc)₃ as a co-oxidant is highly effective and chemoselective for allylic alcohols. nih.gov

Copper Catalysis : Copper-catalyzed aerobic oxidation can convert the alcohol to the aldehyde, which can then be further oxidized in a one-pot process to the corresponding carboxylic acid if desired. rsc.orgrsc.org

Reduction: While the hydroxyl group itself is not reducible, the entire allylic alcohol functionality can be reduced to an alkene (deoxygenation). This reductive transposition can be achieved using iridium or rhodium catalysts, which are highly chemoselective and tolerate a wide range of other functional groups. rsc.org Alternatively, nickel-catalyzed reactions with certain Grignard reagents can also lead to the reduction of the C-O bond. acs.org Hydrogen transfer reduction, using a hydrogen donor like isopropanol (B130326) and a ruthenium catalyst, can selectively reduce the C=C bond to yield the saturated alcohol, 4-(3-fluoro-4-methylphenyl)-1-butanol. rsc.org

Pericyclic Reactions and Rearrangements (e.g., Oxy-Cope Rearrangement, Claisen Rearrangement)

The structure of this compound makes it a potential precursor for powerful pericyclic rearrangements. These reactions are concerted, proceed through cyclic transition states, and are highly stereospecific.

Oxy-Cope Rearrangement: The Oxy-Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of 1,5-dien-3-ols. wikipedia.orgorganic-chemistry.org To utilize this reaction, this compound would first need to be converted into a suitable 1,5-diene precursor, for example, by vinylation (e.g., reaction with vinylmagnesium bromide). The resulting 1,5-dien-3-ol, upon heating, would rearrange to form an enol, which then tautomerizes to a δ,ε-unsaturated ketone. masterorganicchemistry.commasterorganicchemistry.com The reaction rate can be dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) by performing it under basic conditions (anionic Oxy-Cope rearrangement), which allows the reaction to proceed at or near room temperature. wikipedia.orgorganic-chemistry.org

Claisen Rearrangement: The Claisen rearrangement is the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.org To engage in a Claisen rearrangement, the hydroxyl group of this compound must first be converted into a vinyl ether. This can be achieved through various methods, such as mercuric-ion-catalyzed vinyl exchange with ethyl vinyl ether. Heating this allyl vinyl ether intermediate would trigger the rearrangement to produce a γ,δ-unsaturated aldehyde. Several variations, such as the Johnson-Claisen rearrangement (reacting the alcohol with an orthoester), can be used to directly access γ,δ-unsaturated esters under milder conditions. wikipedia.orgcollegedunia.comlibretexts.orgbyjus.com

Table 3: Potential Pericyclic Rearrangement Pathways This table outlines the synthetic sequences and expected products for pericyclic rearrangements starting from this compound.

| Rearrangement | Required Intermediate | Formation of Intermediate | Expected Final Product |

|---|---|---|---|

| Anionic Oxy-Cope | 1-(3-fluoro-4-methylphenyl)-1-vinylbut-3-en-1-olate | 1. Add vinylmagnesium bromide. 2. Deprotonate with base (e.g., KH). | 5-(3-fluoro-4-methylphenyl)hept-6-en-2-one |

| Johnson-Claisen | Mixed ketene (B1206846) acetal | React with triethyl orthoacetate and catalytic propionic acid. | Ethyl 3-(3-fluoro-4-methylphenyl)hex-5-enoate |

Reactivity of the Fluoro-Methylphenyl Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic and steric influences of its three substituents: the fluorine atom, the methyl group, and the 1-hydroxybut-3-enyl group. These substituents dictate the ring's electron density and control the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) is a foundational reaction class for arenes. The rate and orientation of these reactions on the substituted phenyl ring of the target molecule are determined by the interplay of the directing effects of the existing groups. total-synthesis.comlumenlearning.com

Fluorine: As a halogen, fluorine is an ortho-, para-director but is considered a deactivating group. chemistrytalk.orgpressbooks.pub Its high electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.orglibretexts.org However, it possesses lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. vanderbilt.edulibretexts.org

Methyl Group (-CH₃): The methyl group is an ortho-, para-director and an activating group. chemistrytalk.orglibretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, thereby increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (the arenium ion) formed during substitution. libretexts.orgvanderbilt.edu

1-Hydroxybut-3-enyl Group: This alkyl group is also an ortho-, para-director and is weakly activating due to its electron-donating inductive effect. chemistrytalk.org

The combined influence of these groups determines the final regiochemical outcome. The fluorine atom at position 3 and the methyl group at position 4 create a complex directing landscape. The positions ortho and para to the fluorine are 2 and 4 (occupied by methyl), and 6. The positions ortho and para to the methyl group are 3 (occupied by fluorine) and 5. The position para to the alkyl chain is position 4 (occupied by methyl).

Considering these effects, the most likely positions for electrophilic attack are C2, C5, and C6. The activating methyl group strongly directs to its ortho position (C5), and the deactivating but ortho-, para-directing fluorine directs to its ortho (C2) and para (C6) positions. Steric hindrance from the adjacent methyl and butenol (B1619263) groups might disfavor substitution at C5 and C2, respectively, potentially making C6 the most favored site for many electrophiles.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of Fluorine (at C3) | Influence of Methyl (at C4) | Influence of Alkyl Chain (at C1) | Overall Predicted Favorability |

|---|---|---|---|---|

| C2 | Ortho (directing) | Meta (non-directing) | Ortho (directing) | Moderately Favorable (potential steric hindrance) |

| C5 | Meta (non-directing) | Ortho (directing) | Meta (non-directing) | Favorable (activated by methyl group) |

| C6 | Para (directing) | Meta (non-directing) | Meta (non-directing) | Favorable (less sterically hindered) |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com In this compound, the ring is substituted with electron-donating (methyl, alkyl) or weakly deactivating (fluoro) groups. There are no strong electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) to sufficiently activate the ring for a standard SNAr reaction. nih.govscience.gov

The transformation of aromatic C-F bonds into C-C or C-heteroatom bonds via transition-metal catalysis is a challenging but evolving field. rsc.org

Direct C-F Activation: Activating the strong C-F bond for cross-coupling reactions is difficult and typically requires specialized catalysts and harsh conditions. nih.gov Palladium-catalyzed cross-coupling of unactivated aryl fluorides is rare. nih.gov Success in this area has often been limited to aryl fluorides that are activated by electron-withdrawing groups, which is not the case for this compound. rsc.orgrsc.orgresearchgate.net Research has shown that for palladium catalysts to activate a C-F bond, the aromatic ring often needs to be electron-deficient, for example, by having a nitro group adjacent to the fluorine. worktribe.comrsc.org Therefore, direct palladium-catalyzed cross-coupling involving the C-F bond of this specific molecule would likely be inefficient with standard catalytic systems.

Alternative Cross-Coupling Strategies: A more viable approach would involve converting the molecule into a more reactive derivative. For instance, ortho-lithiation directed by the fluorine or the butenol's hydroxyl group, followed by reaction with an electrophile (e.g., I₂ or Br₂), could install a more reactive halide. Alternatively, electrophilic aromatic substitution (e.g., bromination) could be performed, with the resulting aryl bromide or iodide being a much more suitable substrate for standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.

Table 2: Feasibility of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate Bond | Feasibility | Comments |

|---|---|---|---|

| Direct C-F Coupling | C-F | Low | The C-F bond is very strong and the aromatic ring is not electronically activated for oxidative addition to Pd(0). rsc.orgnih.gov |

| Directed C-H Activation | C-H (at C2 or C5) | Moderate | The hydroxyl group could potentially act as a directing group for ortho C-H activation, but this often requires specific directing group installation. nih.gov |

| Coupling of a Derived Aryl Halide | C-Br / C-I | High | Conversion of the molecule to an aryl bromide or iodide via electrophilic halogenation would create an excellent substrate for a wide range of standard cross-coupling reactions. |

Interfunctional Group Interactions and Remote Substituent Effects on Reactivity

The different functional groups in this compound—the aromatic ring, the fluorine atom, the methyl group, the hydroxyl group, and the alkene—can influence each other's reactivity through electronic and steric effects.

The primary remote electronic effect is the inductive influence of the fluoro-methylphenyl group on the allylic alcohol moiety, and vice-versa. The substituted phenyl ring acts as an electron-withdrawing group (due to the sp² carbons and fluorine) which can influence the acidity of the hydroxyl proton and the reactivity of the double bond.

A more significant interaction could occur in the context of metal-catalyzed reactions. The hydroxyl group of the allylic alcohol can act as a coordinating ligand or a directing group. nih.govnih.gov In a potential C-H activation/functionalization reaction on the aromatic ring, the hydroxyl group could coordinate to the metal center, delivering the catalyst to the ortho C-H bond (at C2). This chelation-assisted strategy can overcome inherent regioselectivity rules and enable reactions at otherwise unreactive positions. The stereocenter at the alcohol could also potentially induce stereoselectivity in such transformations.

Furthermore, the alkene functionality could interact with a metal catalyst, and this interaction could be influenced by the electronic nature of the substituted aromatic ring. Conversely, reactions at the double bond (e.g., hydrogenation, epoxidation) could be sterically hindered by the bulky aromatic group.

Advanced Spectroscopic and Structural Elucidation of 4 3 Fluoro 4 Methylphenyl 1 Buten 4 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

A suite of two-dimensional NMR experiments is essential to assemble the molecular puzzle of 4-(3-fluoro-4-methylphenyl)-1-buten-4-ol.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network. Key expected correlations would include the vinyl protons of the butenyl group, the coupling between the methine proton at C4 and the adjacent methylene (B1212753) protons at C3, and the coupling between the methylene protons at C3 and the vinyl proton at C2.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps each proton to its directly attached carbon atom. It would allow for the unambiguous assignment of the carbon signals for the methyl group, the aromatic ring, and the butenyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range (2-3 bond) H-C correlations, which is vital for connecting the different fragments of the molecule. Expected key correlations would be from the methyl protons to the aromatic C4 and C3 carbons, from the aromatic protons to neighboring aromatic carbons, and from the C4-methine proton to the aromatic C1' and C2' carbons, confirming the attachment of the butenyl chain to the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for instance, by observing correlations between the C4-methine proton and the aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

|---|---|---|---|---|

| 1 | ~5.1-5.3 | ~115-120 | H1 -> C2, C3 | H1 -> H2 |

| 2 | ~5.8-6.0 | ~138-142 | H2 -> C1, C4 | H2 -> H1, H3 |

| 3 | ~2.4-2.6 | ~40-45 | H3 -> C1, C2, C4, C5 | H3 -> H2, H4 |

| 4 | ~4.7-4.9 | ~70-75 | H4 -> C2, C3, C1', C2', C6' | H4 -> H3 |

| 1' | - | ~140-145 | - | - |

| 2' | ~7.0-7.2 | ~114-118 (d, JCF) | H2' -> C4', C6', C1' | H2' -> H6' |

| 3' | - | ~160-164 (d, ¹JCF) | - | - |

| 4' | - | ~125-130 (d, JCF) | - | - |

| 5' | ~7.1-7.3 | ~130-135 | H5' -> C1', C3', C4' | H5' -> H6' |

| 6' | ~7.0-7.2 | ~124-128 | H6' -> C2', C4', C5' | H6' -> H2', H5' |

| CH₃ | ~2.2-2.4 | ~15-20 | H(CH₃) -> C3', C4', C5' | - |

| OH | Variable | - | - | - |

Note: These are estimated values based on analogous structures. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Vibrational Spectroscopy for Bond Characterization and Conformational Insights

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 | O-H stretch | Alcohol |

| ~3100-3000 | C-H stretch | Aromatic and Vinyl |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1640 | C=C stretch | Alkene |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250-1000 | C-O stretch | Secondary Alcohol |

| ~1200-1100 | C-F stretch | Fluoroaromatic |

The broad O-H stretching band would be indicative of the alcohol functional group. The C-F stretching vibration would confirm the presence of the fluorine substituent on the aromatic ring. sci-hub.se

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The C=C bonds of the aromatic ring and the vinyl group are expected to produce strong Raman signals. Aromatic C-H stretching and ring breathing modes would also be prominent. The C-F bond, while visible in IR, may also have a characteristic Raman signal. researchgate.net For molecules with fluorine substitution, specific shifts in ring breathing vibrations can be indicative of the substitution pattern. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. wvu.edu For this compound (C₁₁H₁₃FO), the exact mass of the molecular ion [M]⁺ would be a key piece of data for confirming the molecular formula.

Upon ionization, the molecular ion would undergo characteristic fragmentation. Allylic alcohols are known to exhibit complex fragmentation patterns. rsc.org Common fragmentation pathways would likely include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which could lead to the loss of a propyl radical or the formation of a resonance-stabilized cation.

Benzylic cleavage: Cleavage of the C3-C4 bond to form a stable benzylic cation. The resulting fragment ion corresponding to the fluoromethylphenyl-hydroxymethylene cation would be a significant peak.

McLafferty rearrangement: While more common in carbonyl compounds, a rearrangement involving the butenyl chain could potentially occur. nih.gov

The high-resolution capabilities would allow for the determination of the elemental composition of each fragment ion, providing strong evidence for the proposed fragmentation pathways and, by extension, the structure of the parent molecule. csic.es

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Absolute and Relative Stereochemical Determination and Solid-State Conformations

Single-crystal X-ray diffraction is the most powerful method for the direct determination of the complete three-dimensional atomic arrangement of a molecule in the solid state. springernature.com This technique provides an unequivocal depiction of the relative configuration of all stereogenic centers within the molecule. For this compound, a successful crystallographic analysis would precisely define the spatial relationship between the hydroxyl group, the vinyl group, and the substituted phenyl ring around the chiral carbon atom.

The determination of the absolute configuration from crystallographic data is more challenging, particularly for molecules composed only of light atoms (C, H, O, F), but is achievable with high-quality data. researchgate.net The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering factor of an atom develops an imaginary component, causing a breakdown of Friedel's law for non-centrosymmetric crystal structures. ed.ac.uknih.gov This effect allows for the differentiation between a molecule and its non-superimposable mirror image.

A key metric in this determination is the Flack parameter, which is refined during the least-squares minimization of the crystal structure model. ox.ac.ukwikipedia.org A Flack parameter value close to 0, with a small standard uncertainty, indicates that the refined structural model has the correct absolute configuration. mdpi.com Conversely, a value approaching 1 suggests that the inverted structure is correct. ed.ac.uk For light-atom structures like this compound, obtaining a precise Flack parameter requires high-resolution diffraction data, but modern diffractometers and computational methods have made this increasingly routine. researchgate.neted.ac.uk

Furthermore, the crystal structure provides invaluable insight into the molecule's preferred solid-state conformation. nih.govmdpi.com For a flexible molecule like the subject compound, this includes critical torsion angles that define the orientation of the phenyl ring relative to the aliphatic chain and the conformation of the butenyl moiety. The analysis also reveals the network of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-stacking of the aromatic rings, which govern the crystal packing and stabilize the observed conformation. acs.org

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₃FO |

| Molar Mass | 180.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.81 |

| b (Å) | 14.25 |

| c (Å) | 6.15 |

| β (°) | 105.3 |

| Volume (ų) | 491.7 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.215 |

| Flack Parameter | 0.05 (7) |

Note: The data presented in Table 1 are hypothetical and serve to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment. No experimental crystallographic data for this specific compound has been reported in publicly accessible databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light, providing a powerful means to assign absolute configuration in the solution phase. nih.govsemanticscholar.org The two most prominent methods are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the difference in absorbance (ΔA = AL - AR) of left- and right-circularly polarized light as a function of wavelength. jasco-global.com A CD spectrum is a plot of this difference, typically expressed as molar ellipticity [θ], against wavelength. The spectrum displays characteristic positive or negative bands, known as Cotton effects, in the regions where the molecule's chromophores absorb light. libretexts.orgslideshare.net The sign of a Cotton effect is directly related to the stereochemical environment of the corresponding chromophore. ull.esnih.gov For this compound, the key chromophores are the substituted aromatic ring and the carbon-carbon double bond of the vinyl group.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. numberanalytics.comslideshare.netwikipedia.org An ORD curve also displays Cotton effects in the vicinity of an absorption band, which are mathematically linked to the CD spectrum through the Kronig-Kramers relations. leidenuniv.nl

While empirical rules can sometimes be used to correlate the sign of a Cotton effect to a specific absolute configuration, the modern and most reliable approach involves the comparison of experimental spectra with those predicted by quantum chemical calculations. acs.orgcore.ac.uk Time-Dependent Density Functional Theory (TDDFT) has become the method of choice for accurately predicting the ECD and ORD spectra of organic molecules. nih.govnih.gov The procedure involves first performing a conformational analysis to identify the low-energy solution-phase conformers of the molecule. The ECD spectrum is then calculated for each significant conformer, and a Boltzmann-weighted average spectrum is generated. researchgate.net The absolute configuration is assigned by matching the experimentally measured spectrum to the calculated spectrum for one of the enantiomers (R or S). A good agreement between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration. nih.gov

| Wavelength (nm) | Experimental [θ] (deg·cm²·dmol⁻¹) | Calculated [θ] for (R)-enantiomer | Calculated [θ] for (S)-enantiomer |

|---|---|---|---|

| 275 | -1500 | +1450 | -1450 |

| 240 | +4200 | -4000 | +4000 |

| 215 | -8500 | +8200 | -8200 |

Note: The data in Table 2 are hypothetical. They illustrate how a comparison between an experimental ECD spectrum and spectra calculated for the (R)- and (S)-enantiomers would lead to the assignment of the (S)-configuration for the experimental sample.

Computational Chemistry and Theoretical Studies on 4 3 Fluoro 4 Methylphenyl 1 Buten 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com This method is used to determine the ground-state electronic structure of a molecule, from which its optimized geometry, thermodynamic stability, and other properties can be derived.

For 4-(3-fluoro-4-methylphenyl)-1-buten-4-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy arrangement of its atoms. researchgate.net The calculation optimizes all bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. The results of such a calculation would provide a precise three-dimensional model of the molecule. The fluorosubstituent on the phenyl ring and the chiral center at the alcohol group make its structure particularly interesting for theoretical analysis.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative DFT Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ar)-F | 1.35 Å |

| C(ar)-C(methyl) | 1.51 Å | |

| C(ar)-C(ol) | 1.52 Å | |

| C(ol)-O | 1.43 Å | |

| C=C (vinyl) | 1.34 Å | |

| Bond Angle | F-C(ar)-C(ar) | 118.5° |

| C(ar)-C(ol)-O | 109.8° | |

| C(ar)-C(ol)-C(allyl) | 111.2° | |

| Dihedral Angle | C(ar)-C(ar)-C(ol)-O | -65.0° |

Note: These values are illustrative examples of what a DFT/B3LYP/6-311++G(d,p) calculation would yield and are based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for explaining chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the vinyl group's π-system, while the LUMO would likely be an antibonding π* orbital of the aromatic ring. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Formula | Value (Illustrative) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 eV |

| LUMO Energy (ELUMO) | - | -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.8 eV |

| Global Hardness (η) | (I - A) / 2 | 2.85 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.65 eV |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the classical Lewis structure. wisc.eduq-chem.com This analysis provides insights into charge distribution (natural atomic charges), hybridization, and intramolecular charge transfer (ICT) interactions. researchgate.net

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(Car-Car) | π*(Car-Car) | ~20.5 |

| π(C=C) | σ*(C-C) | ~5.2 |

| LP(O) | σ*(C-H) | ~1.8 |

| σ(C-H) | σ*(C-F) | ~0.6 |

Note: LP(O) refers to a lone pair on the oxygen atom. Values are representative of typical intramolecular interactions.

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

Molecules with several single bonds, such as this compound, can exist in multiple spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. nih.gov

Molecular mechanics (MM) methods offer a fast way to scan the potential energy surface by treating atoms as balls and bonds as springs. This allows for the rapid identification of numerous possible low-energy conformers. The most promising conformers are then typically subjected to more accurate DFT calculations to refine their geometries and determine their relative energies with higher precision. The presence of the fluorine atom can significantly influence conformational preferences through stereoelectronic effects, such as the gauche effect. rsc.orgnih.gov

Molecular dynamics (MD) simulations can also be used to explore the conformational landscape by simulating the movement of atoms over time at a given temperature. This provides insight into the dynamic behavior of the molecule and the relative populations of different conformers according to the Boltzmann distribution.

Table 4: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (Car-Car-Col-Callyl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | -70° | 0.00 |

| 2 | 175° | 1.25 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial role of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate the computed structure. researchgate.net

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. By comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity) with the experimental spectrum, one can confirm the molecular structure and assign specific vibrational modes to observed peaks.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are invaluable for assigning complex spectra and confirming the constitution and configuration of the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. researchgate.net This allows for the interpretation of electronic transitions, typically π → π* transitions within the aromatic ring.

The close agreement between predicted and experimental spectra provides strong evidence for the accuracy of the computed molecular model.

Applications of 4 3 Fluoro 4 Methylphenyl 1 Buten 4 Ol As a Precursor in Advanced Chemical Synthesis

Role in the Synthesis of More Complex Fluorinated Organic Scaffolds

The structure of 4-(3-fluoro-4-methylphenyl)-1-buten-4-ol is inherently suited for the generation of intricate fluorinated organic scaffolds. The presence of both a hydroxyl group and a terminal alkene allows for a variety of subsequent chemical transformations, enabling chemists to build upon this foundational structure. The fluorinated phenyl ring is a common feature in many biologically active compounds, and the ability to construct more elaborate structures around it is of significant interest.

The homoallylic alcohol functionality is a key reactive site. For instance, this moiety can undergo oxidation to produce the corresponding ketone, which can then serve as an electrophilic site for nucleophilic additions. Alternatively, the hydroxyl group can be transformed into a good leaving group, facilitating substitution reactions. The terminal double bond is also a versatile handle for a wide range of transformations, including but not limited to epoxidation, dihydroxylation, and various addition reactions. These reactions can introduce new functional groups and stereocenters, thereby increasing the molecular complexity.

The strategic fluorination on the aromatic ring can influence the reactivity of the molecule and the properties of the resulting scaffolds. The electron-withdrawing nature of fluorine can impact the acidity of the hydroxyl proton and the electron density of the aromatic ring, potentially altering the course of certain reactions. This unique electronic profile is a key aspect of its utility in synthesizing novel fluorinated compounds.

Derivatization to Access Diverse Compound Libraries

The derivatization of this compound is a straightforward approach to generating libraries of related compounds for screening in drug discovery and materials science. The hydroxyl group is a prime target for derivatization, readily undergoing reactions such as esterification and etherification. These reactions can be used to introduce a wide variety of substituents, thereby systematically modifying the steric and electronic properties of the molecule.

The following table provides examples of potential derivatization reactions at the hydroxyl group:

| Reagent Class | Reaction Type | Potential Product Functional Group |

| Acyl Halides | Esterification | Ester |

| Carboxylic Anhydrides | Esterification | Ester |

| Alkyl Halides | Williamson Ether Synthesis | Ether |

| Isocyanates | Urethane Formation | Carbamate (Urethane) |

Furthermore, the terminal alkene offers another point of diversification. For example, hydroboration-oxidation can lead to the corresponding primary alcohol, while ozonolysis can cleave the double bond to yield an aldehyde. These transformations open up new avenues for further functionalization, allowing for the creation of a broad array of derivatives from a single precursor. The ability to generate such diverse compound libraries from a common starting material is a highly efficient strategy in modern chemical research.

Contribution to the Development of Novel Synthetic Methodologies Based on its Unique Reactivity Profile

The unique combination of functional groups in this compound makes it an interesting substrate for the development and validation of new synthetic methods. The interplay between the fluorinated aromatic ring, the hydroxyl group, and the terminal alkene can lead to novel reactivity patterns that may not be observed in simpler, non-fluorinated analogues.

For example, the development of stereoselective reactions involving the homoallylic alcohol is an area of active research. The hydroxyl group can act as a directing group in certain catalytic reactions, influencing the stereochemical outcome of transformations at the nearby double bond. Researchers can utilize substrates like this compound to test the efficacy and selectivity of new catalytic systems.

The presence of the fluorine atom can also be exploited in the development of novel synthetic methodologies. For instance, C-H activation reactions on the fluorinated aromatic ring could provide a direct route to further functionalization. The electronic properties conferred by the fluorine substituent can influence the regioselectivity of such reactions. By studying the reactivity of this specific compound, chemists can gain valuable insights into the effects of fluorine on various chemical transformations, thereby contributing to the broader field of synthetic organic chemistry.

The following table outlines potential research areas where this compound could contribute to methodological development:

| Reaction Type | Potential Contribution |

| Asymmetric Catalysis | Development of new methods for the stereoselective functionalization of homoallylic alcohols. |

| C-H Functionalization | Investigation of the directing effects of fluorine and hydroxyl groups on the regioselectivity of C-H activation. |

| Fluorine Chemistry | Understanding the influence of a fluoro substituent on the reactivity of distal functional groups. |

Conclusion and Future Research Perspectives

Synthesis and Mechanistic Understanding of 4-(3-Fluoro-4-methylphenyl)-1-buten-4-ol: A Synthetic Overview

The synthesis of this compound, a tertiary homoallylic alcohol, can be achieved through well-established organometallic reactions. A primary and efficient method involves the nucleophilic addition of a vinyl organometallic reagent to a suitably substituted acetophenone (B1666503) precursor.

Grignard Reaction: A common and effective route is the Grignard reaction, which utilizes vinylmagnesium bromide as the vinyl anion source. leah4sci.comorganic-chemistry.org The reaction proceeds by the nucleophilic attack of the vinyl Grignard reagent on the electrophilic carbonyl carbon of 3'-fluoro-4'-methylacetophenone. This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to stabilize the Grignard reagent. leah4sci.comorgsyn.org The mechanism involves the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol. leah4sci.comacs.org

The general synthetic scheme is as follows:

Step 1: Formation of the Grignard Reagent: Vinyl bromide is reacted with magnesium turnings in dry ether to form vinylmagnesium bromide.

Step 2: Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of 3'-fluoro-4'-methylacetophenone.

Step 3: Aqueous Workup: The reaction is quenched with an aqueous acidic solution (e.g., saturated ammonium (B1175870) chloride) to protonate the intermediate and yield this compound.

The reaction mechanism is generally considered to be a polar, nucleophilic addition, although for sterically hindered substrates, a single electron transfer (SET) mechanism may be involved. organic-chemistry.orgacs.org Computational studies on the Grignard reaction with carbonyl compounds have provided deeper insights into the complexities of the mechanism, including the role of the solvent and the aggregation state of the Grignard reagent. acs.org

Unexplored Reactivity and Underexplored Synthetic Avenues

While the synthesis of homoallylic alcohols is well-documented, the specific reactivity of this compound remains largely unexplored. Homoallylic alcohols, in general, are versatile synthetic intermediates. nih.govorganic-chemistry.orgrsc.org

Potential Reactions for Exploration:

Oxidation: The alcohol functionality can be oxidized to the corresponding ketone using various oxidizing agents. nih.gov Furthermore, the double bond can be targeted for epoxidation or other oxidative cleavage reactions. The oxidation of substituted homoallylic alcohols has been shown to yield carbonyl compounds, epoxides, or allylic oxidation products depending on the reagent used. nih.gov

Arylative Substitution: Recent advances have shown that homoallylic alcohols can undergo nickel-catalyzed arylative substitution reactions to form allylic arenes. nih.govrsc.orgresearchgate.net This presents a potential pathway to further functionalize the butenyl chain of the title compound.

Deoxyfluorination: The hydroxyl group could potentially be replaced with a fluorine atom using deoxyfluorinating agents, which could be of interest for the synthesis of novel fluorinated compounds.

Underexplored Synthetic Routes:

Barbier-type Reactions: As an alternative to the Grignard reaction, Barbier-type reactions, where the organometallic reagent is generated in situ, could be explored for the synthesis of this compound. organic-chemistry.org This approach can sometimes offer advantages in terms of experimental simplicity and tolerance to certain functional groups.

Asymmetric Synthesis: The development of asymmetric methods to synthesize enantiomerically enriched this compound would be a significant advancement. This could be achieved through the use of chiral ligands in the Grignard addition or by employing chiral catalysts. gla.ac.uknih.gov

Emerging Computational and Spectroscopic Approaches for Deeper Characterization

A thorough characterization of this compound is crucial for understanding its properties and potential applications. Modern computational and spectroscopic techniques can provide detailed insights into its structure and electronic properties.

Spectroscopic Characterization:

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguous structure elucidation. ipb.pt For fluorinated compounds, ¹⁹F NMR spectroscopy would provide valuable information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch and the carbon-carbon double bond (C=C) stretch.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the molecular formula of the compound.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. bohrium.com Such studies can provide insights into the reactivity and stability of the molecule. The presence of the fluorine atom is expected to influence the electronic properties of the aromatic ring. nih.gov

Time-Dependent DFT (TD-DFT): TD-DFT calculations can be used to predict the UV-Vis absorption spectrum, offering a comparison with experimental data and providing information about the electronic transitions within the molecule. bohrium.com

Quantum Theory of Atoms in Molecules (QTAIM): This approach could be used to analyze the nature of the chemical bonds within the molecule, including the C-F bond, and to investigate potential intramolecular interactions.

Future research in this area should focus on the experimental validation of these predicted properties and the exploration of the compound's reactivity in various organic transformations. The insights gained from these studies could pave the way for the application of this compound in medicinal chemistry, materials science, or as a versatile building block in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.